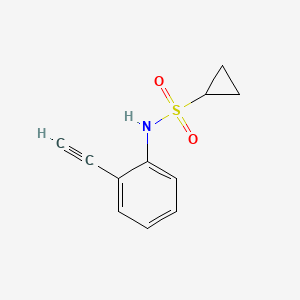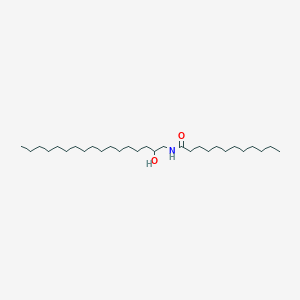
N-(2-Ethynylphenyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ethynylphenyl)cyclopropanesulfonamide is an organic compound that features a cyclopropane ring attached to a sulfonamide group, with an ethynyl group positioned on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethynylphenyl)cyclopropanesulfonamide typically involves the reaction of cyclopropylamine with 2-ethynylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
化学反应分析
Types of Reactions: N-(2-Ethynylphenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to alter the sulfonamide group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives
科学研究应用
N-(2-Ethynylphenyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(2-Ethynylphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Cyclopropanesulfonamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N-(2-Propynyl)cyclopropanesulfonamide: Similar structure but with a propynyl group instead of an ethynyl group, leading to different reactivity and applications
Uniqueness: N-(2-Ethynylphenyl)cyclopropanesulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
N-(2-ethynylphenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-2-9-5-3-4-6-11(9)12-15(13,14)10-7-8-10/h1,3-6,10,12H,7-8H2 |
InChI 键 |
BTBFTZRDQAAQIP-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC=C1NS(=O)(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12067573.png)

![1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, (1E,6E)-](/img/structure/B12067576.png)
![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)
![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)
![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)


![4-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B12067629.png)



![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)

